molecular formula C12H27BrO3Si B2584787 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane CAS No. 199484-67-8

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane

Cat. No.: B2584787
CAS No.: 199484-67-8
M. Wt: 327.334
InChI Key: FVKQGXGGSCBBKQ-UHFFFAOYSA-N
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Description

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane is a chemical compound with the molecular formula C12H27BrO3Si and a molecular weight of 327.33 g/mol . It is characterized by the presence of a bromine atom, three oxygen atoms, and a silicon atom within its structure. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

It is known that this compound is often used in the synthesis of complex organic molecules. Therefore, its targets can vary depending on the specific reaction it is involved in.

Mode of Action

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane: interacts with its targets through chemical reactions. It plays a significant role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, a method widely used in the synthesis of complex organic molecules by safeguarding functional groups during synthetic procedures. This strategy is essential in synthesizing natural products and pharmaceuticals, where selective reactivity is required.

Biochemical Pathways

The specific biochemical pathways affected by 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane depend on the context of its use. In the synthesis of complex molecules, it can influence various pathways by enabling the creation of stable and complex structures.

Result of Action

The molecular and cellular effects of 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane ’s action are primarily observed in the resulting synthesized compounds. It enables the creation of complex molecules with potential applications in materials science and pharmaceuticals.

Preparation Methods

Chemical Reactions Analysis

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, methylating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane has several scientific research applications, including:

Comparison with Similar Compounds

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of bromine, silicon, and oxygen atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQGXGGSCBBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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